molecular formula C12H22O B8629400 3,4,7-Trimethylnona-2,6-dien-1-ol CAS No. 64165-23-7

3,4,7-Trimethylnona-2,6-dien-1-ol

Cat. No.: B8629400
CAS No.: 64165-23-7
M. Wt: 182.30 g/mol
InChI Key: MBJNLCTZRSETAT-UHFFFAOYSA-N
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Description

3,4,7-Trimethylnona-2,6-dien-1-ol is an unsaturated tertiary alcohol with a nine-carbon backbone (nona-2,6-dien-1-ol) and methyl substituents at positions 3, 4, and 7. This structure confers distinct physicochemical properties, including increased hydrophobicity and steric bulk compared to simpler monoterpene alcohols like geraniol.

Properties

CAS No.

64165-23-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3,4,7-trimethylnona-2,6-dien-1-ol

InChI

InChI=1S/C12H22O/c1-5-10(2)6-7-11(3)12(4)8-9-13/h6,8,11,13H,5,7,9H2,1-4H3

InChI Key

MBJNLCTZRSETAT-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC(C)C(=CCO)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3,4,7-Trimethylnona-2,6-dien-1-ol and its analogs:

Compound Molecular Formula Molecular Weight LogP* Double Bond Positions Methyl Substituents
This compound C₁₂H₂₀O 180.29 ~4.5 2,6 3, 4, 7
Geraniol (3,7-Dimethylocta-2,6-dien-1-ol) C₁₀H₁₈O 154.25 3.56 2,6 3, 7
Nerol (cis-3,7-Dimethylocta-2,6-dien-1-ol) C₁₀H₁₈O 154.25 ~3.5 2,6 3, 7
(2E,6E)-3,7-Dimethyl-9-[(1S,6R)-1,2,6-trimethylcyclohex-2-enyl]nona-2,6-dien-1-ol C₂₀H₃₂O 288.47 N/A 2,6 3, 7 (with cyclohexenyl group)

*LogP values for geraniol are experimentally derived ; others are estimated based on structural features.

Key Observations :

  • Chain Length and Methylation: The target compound’s longer carbon chain (nona vs. octa) and additional methyl group at position 4 enhance hydrophobicity (higher LogP), likely reducing water solubility compared to geraniol and nerol.
  • Stereochemical Effects : Nerol’s cis-configuration at the C2-C3 double bond reduces its thermal stability compared to trans-geraniol . The target compound’s stereochemistry is undefined in the evidence but could similarly influence reactivity.
  • Complexity : The cyclohexenyl-substituted analog (compound 16 in ) demonstrates how bulky substituents can drastically alter molecular weight and bioactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3,4,7-Trimethylnona-2,6-dien-1-ol, and how can stereochemical purity be ensured?

  • Methodology : Synthesis often involves terpene alcohol pathways, such as acid-catalyzed cyclization or allylic oxidation of prenyl derivatives. For example, Nazarov et al. synthesized analogous branched terpenes via iterative Wittig reactions or Grignard additions to preserve stereochemistry . Purification typically employs fractional distillation under reduced pressure (e.g., boiling point ~244.9°C) and silica-gel chromatography. Stereochemical validation requires chiral GC or HPLC coupled with polarimetry .

Q. Which analytical techniques are optimal for characterizing this compound’s structure and purity?

  • Methodology :

  • GC-MS : Resolves isomerism and quantifies volatile impurities (e.g., geraniol/nerol differentiation in mites via retention indices) .
  • NMR : ¹H/¹³C NMR identifies methyl branching (δ 1.6–1.8 ppm for C3/C4/C7 methyl groups) and diene geometry (J values for cis/trans coupling) .
  • FT-IR : Confirms hydroxyl (~3200–3600 cm⁻¹) and conjugated diene (~1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can biosynthetic pathways for this compound be reconstructed in arthropods?

  • Methodology : Pathway elucidation involves:

  • Isotopic Labeling : Tracing ¹³C-acetate or mevalonate precursors in mite gland extracts to identify intermediate metabolites .
  • Enzyme Assays : Testing candidate terpene synthases for activity toward geranyl pyrophosphate analogs. For instance, geraniol synthase in Archegozetes longisetosus produces related monoterpenes .
  • Comparative Genomics : Aligning transcriptomes of glandular tissues to pinpoint cytochrome P450s or dehydrogenases responsible for methyl branching .

Q. What computational strategies predict the bioactivity and ADMET properties of this compound?

  • Methodology :

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with insect odorant-binding proteins (e.g., geraniol’s binding to Anopheles gambiae OR1) .
  • QSAR Models : Correlate logP (3.06) and PSA (20.23 Ų) with membrane permeability or toxicity .
  • In Silico ADMET : Tools like SwissADME predict hepatic metabolism (CYP2C9/2C19 liability) and bioavailability based on molecular weight (168.28 g/mol) .

Q. How can contradictions in bioactivity data for terpene alcohols be resolved experimentally?

  • Methodology :

  • Dose-Response Curves : Test across concentrations (e.g., geraniol’s LC₅₀ against Aedes aegypti varies with solvent polarity) .
  • Synergy Studies : Evaluate combinatorial effects with synergists (e.g., piperonyl butoxide) to distinguish intrinsic activity from metabolic degradation .
  • Replicate Conditions : Standardize assays (e.g., OECD guidelines for insect repellency) to mitigate variability in solvent systems or exposure times .

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